![molecular formula C19H15N5OS B14876849 2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B14876849.png)
2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile
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Overview
Description
2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound that features a benzimidazole moiety, a cyano group, and a nicotinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common method involves the condensation of 1H-benzo[d]imidazole-2-thiol with 4,6-dimethylnicotinonitrile in the presence of a suitable base. The reaction conditions often require heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s therapeutic effects. Additionally, the cyano and thio groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer properties.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-2H-chromen-2-one: Exhibits various biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and potential applications. The presence of both benzimidazole and nicotinonitrile moieties enhances its binding affinity to biological targets, making it a promising candidate for drug development and other scientific research.
Properties
Molecular Formula |
C19H15N5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N5OS/c1-11-7-12(2)22-19(13(11)8-20)26-10-17(25)14(9-21)18-23-15-5-3-4-6-16(15)24-18/h3-7,25H,10H2,1-2H3,(H,23,24)/b17-14- |
InChI Key |
XYCRLCFBUIEXKF-VKAVYKQESA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)C |
Origin of Product |
United States |
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